molecular formula C11H10BrNO2 B12558773 Carbamic acid, (2-bromophenyl)-2-propynyl-, methyl ester CAS No. 144403-95-2

Carbamic acid, (2-bromophenyl)-2-propynyl-, methyl ester

Cat. No.: B12558773
CAS No.: 144403-95-2
M. Wt: 268.11 g/mol
InChI Key: YFJSPKGKZBADMG-UHFFFAOYSA-N
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Description

Carbamic acid, (2-bromophenyl)-2-propynyl-, methyl ester is a chemical compound with the molecular formula C_11H_9BrNO_2 It is an ester derivative of carbamic acid, featuring a bromophenyl group and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-bromophenyl)-2-propynyl-, methyl ester typically involves the reaction of 2-bromophenyl isocyanate with propargyl alcohol in the presence of a base. The reaction proceeds via nucleophilic addition of the alcohol to the isocyanate, followed by esterification to form the desired product. Common bases used in this reaction include triethylamine or pyridine, and the reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-bromophenyl)-2-propynyl-, methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The propynyl group can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Formation of alcohols from the ester group.

Scientific Research Applications

Carbamic acid, (2-bromophenyl)-2-propynyl-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-bromophenyl)-2-propynyl-, methyl ester involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propynyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-chlorophenyl)-2-propynyl-, methyl ester
  • Carbamic acid, (2-fluorophenyl)-2-propynyl-, methyl ester
  • Carbamic acid, (2-iodophenyl)-2-propynyl-, methyl ester

Uniqueness

Carbamic acid, (2-bromophenyl)-2-propynyl-, methyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

144403-95-2

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl N-(2-bromophenyl)-N-prop-2-ynylcarbamate

InChI

InChI=1S/C11H10BrNO2/c1-3-8-13(11(14)15-2)10-7-5-4-6-9(10)12/h1,4-7H,8H2,2H3

InChI Key

YFJSPKGKZBADMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CC#C)C1=CC=CC=C1Br

Origin of Product

United States

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